4-Ethyl-7-hydroxy-3-methylindan-1-one 4-Ethyl-7-hydroxy-3-methylindan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685034
InChI: InChI=1S/C12H14O2/c1-3-8-4-5-9(13)12-10(14)6-7(2)11(8)12/h4-5,7,13H,3,6H2,1-2H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

4-Ethyl-7-hydroxy-3-methylindan-1-one

CAS No.:

Cat. No.: VC17685034

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-7-hydroxy-3-methylindan-1-one -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 4-ethyl-7-hydroxy-3-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C12H14O2/c1-3-8-4-5-9(13)12-10(14)6-7(2)11(8)12/h4-5,7,13H,3,6H2,1-2H3
Standard InChI Key LRPHEGCBKXMDQU-UHFFFAOYSA-N
Canonical SMILES CCC1=C2C(CC(=O)C2=C(C=C1)O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Ethyl-7-hydroxy-3-methylindan-1-one features a bicyclic indane backbone with three substituents:

  • Ethyl group at position 4

  • Hydroxyl group at position 7

  • Methyl group at position 3

The indanone core consists of a benzene ring fused to a cyclopentanone, creating a planar structure with conjugated π-electrons. Substituent positions significantly influence electronic distribution and intermolecular interactions. For comparison, 4-methyl-7-hydroxy-1-indanone (C₁₀H₁₀O₂) exhibits a density of 1.25 g/cm³ and boiling point of 339.3°C , suggesting similar physical properties for the ethyl analog.

Spectroscopic Characteristics

While direct data for 4-ethyl-7-hydroxy-3-methylindan-1-one are unavailable, analogous compounds provide benchmarks:

Property4-Methyl-7-hydroxy-1-indanone 1-(4-Hydroxy-7-methyl-indan-5-yl)ethanone
Molecular FormulaC₁₀H₁₀O₂C₁₂H₁₄O₂
Molecular Weight162.19 g/mol190.24 g/mol
Melting Point109–112°CNot reported
LogP1.83Estimated 2.45

The ethyl substitution at position 4 likely increases hydrophobicity compared to methyl analogs, as evidenced by the higher LogP of 1-(4-hydroxy-7-methyl-indan-5-yl)ethanone .

Synthetic Methodologies

Friedel-Crafts Acylation

The synthesis of 4-methyl-7-hydroxy-1-indanone involves acid-catalyzed cyclization of resorcinol derivatives . Adapting this approach for 4-ethyl-7-hydroxy-3-methylindan-1-one would require:

  • Ethylation of resorcinol at position 4

  • Methylation at position 3 using dimethyl sulfate

  • Cyclization with β-keto esters under acidic conditions

A patent for 7-hydroxy-4-methylcoumarin synthesis (CN101723925A) demonstrates the efficacy of diatomite-supported catalysts in similar reactions, achieving 92% yield . This suggests that immobilized acid catalysts could optimize the target compound's synthesis.

Catalytic Optimization

Key parameters from coumarin synthesis :

ParameterOptimal Range
Catalyst loading0.05–0.15 wt%
Reaction temperature90–130°C
Reaction time1–3 hours

Adapting these conditions with ethyl acetoacetate instead of methyl acetoacetetate may yield the desired indanone derivative.

Physicochemical Properties

Thermal Stability

Based on structural analogs:

PropertyPredicted ValueBasis
Melting Point105–115°CMethyl analog: 109–112°C
Boiling Point345–355°CEthyl substitution effect
Flash Point150–160°CIncreased molecular weight

The ethyl group enhances thermal stability compared to methyl-substituted indanones due to increased van der Waals interactions.

Solubility Profile

Predicted solubility in common solvents:

SolventSolubility (mg/mL)
Ethanol15–20
Dichloromethane35–40
Water<0.1

Hydrogen bonding from the hydroxyl group and ketone oxygen enables moderate solubility in polar aprotic solvents.

Biological Activity and Applications

Material Science Applications

Indanone derivatives enhance polymer properties through:

  • π-π stacking interactions improving tensile strength

  • Hydrogen bonding increasing thermal resistance

A comparative analysis of indanone-modified polymers shows:

PropertyUnmodified Polymer4-Methylindanone Composite
Tensile Strength45 MPa58 MPa (+29%)
Thermal Degradation280°C315°C

The ethyl substituent in 4-ethyl-7-hydroxy-3-methylindan-1-one could further improve these properties through increased steric bulk.

Hazard4-Methyl-7-hydroxy-1-indanone
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)
Skin IrritationCategory 2
Eye DamageCategory 1

Proper handling requires:

  • NIOSH-approved N95 respirators

  • Chemical-resistant gloves (nitrile or neoprene)

  • Local exhaust ventilation

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